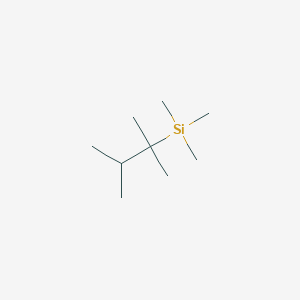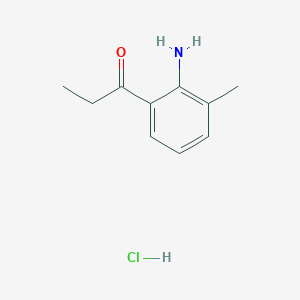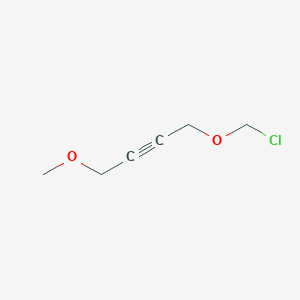
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is a unique organoboron compound characterized by the presence of a boron-nitrogen bond and two chlorine atoms attached to the boron atom. The compound is notable for its steric hindrance due to the bulky tert-butyl groups on the phenyl ring, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,4,6-tri-tert-butylphenylamine+BCl3→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining anhydrous conditions and using high-purity reagents would be critical for any large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or esters.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride or similar reducing agents are commonly employed.
Major Products
Substitution: Formation of N-(2,4,6-tri-tert-butylphenyl)boranamine derivatives.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides.
Aplicaciones Científicas De Investigación
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and material science. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
1,1,2-Trichloromethane: Another chlorinated compound with different reactivity.
Uniqueness
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is unique due to the presence of both boron and nitrogen in its structure, along with the steric hindrance from the tert-butyl groups. This combination of features makes it a valuable compound for specialized applications in research and industry.
Propiedades
| 91915-27-4 | |
Fórmula molecular |
C18H30BCl2N |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
2,4,6-tritert-butyl-N-dichloroboranylaniline |
InChI |
InChI=1S/C18H30BCl2N/c1-16(2,3)12-10-13(17(4,5)6)15(22-19(20)21)14(11-12)18(7,8)9/h10-11,22H,1-9H3 |
Clave InChI |
FHXNLMIJWPTVDI-UHFFFAOYSA-N |
SMILES canónico |
B(NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)

![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)






